molecular formula C8H10INO B8444203 3-(5-Iodopyridin-2-yl)propan-1-ol

3-(5-Iodopyridin-2-yl)propan-1-ol

Cat. No.: B8444203
M. Wt: 263.08 g/mol
InChI Key: QJFCDSYYSZJBAL-UHFFFAOYSA-N
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Description

3-(5-Iodopyridin-2-yl)propan-1-ol is a pyridine derivative characterized by a propanol chain attached to the 2-position of a pyridine ring substituted with an iodine atom at the 5-position. The iodine atom may enhance electrophilic reactivity or serve as a heavy atom for crystallographic studies, while the propanol group could improve solubility in polar solvents .

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

3-(5-iodopyridin-2-yl)propan-1-ol

InChI

InChI=1S/C8H10INO/c9-7-3-4-8(10-6-7)2-1-5-11/h3-4,6,11H,1-2,5H2

InChI Key

QJFCDSYYSZJBAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Halogen Variations

  • 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol Structure: Features an amino group (-NH₂) at the 2-position and iodine at the 5-position of the pyridine ring, with a propanol chain at the 3-position. The altered substitution pattern (3-position propanol vs. 2-position in the target compound) may affect molecular recognition in drug design .
  • 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol

    • Structure : Chlorine (2-position) and fluorine (5-position) substituents on the pyridine ring.
    • Implications : Chlorine increases lipophilicity and steric bulk, while fluorine’s electronegativity alters electronic distribution. These traits could modulate metabolic stability or receptor binding compared to the iodo analog .
  • (5-Iodopyridin-3-yl)-methanol Structure: Methanol group at the 3-position of a 5-iodopyridine ring. Implications: The shorter alcohol chain (methanol vs.

Functional Group Modifications

  • 5-Fluoro-3-iodopyridin-2-ol Structure: Contains hydroxyl (-OH) and iodine substituents on adjacent pyridine positions (2 and 3), with fluorine at the 5-position. Implications: The hydroxyl group increases acidity (pKa ~8–10 for pyridinols), enabling pH-dependent solubility. Fluorine’s small size may improve bioavailability compared to bulkier halogens like iodine .

Structural and Functional Comparison Table

Compound Name Substituents (Pyridine Position) Functional Groups Key Structural Differences vs. Target Compound Potential Implications
3-(5-Iodopyridin-2-yl)propan-1-ol (Target) I (5), propanol (2) -OH, C-I Reference compound Balanced lipophilicity/reactivity
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol I (5), NH₂ (2), propanol (3) -OH, C-I, -NH₂ Amino group, shifted propanol position Enhanced solubility/H-bonding
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol Cl (2), F (5), propanol (3) -OH, Cl, F Halogen mix, shifted substituents Altered electronic effects
(5-Iodopyridin-3-yl)-methanol I (5), methanol (3) -OH, C-I Shorter alcohol chain Reduced hydrophobicity
5-Fluoro-3-iodopyridin-2-ol F (5), I (3), -OH (2) -OH, F, I Adjacent -OH and I Increased acidity/electron withdrawal

Research Implications and Gaps

While structural analogs highlight the role of substituent positioning and halogen selection, experimental data on their physicochemical properties (e.g., logP, solubility) and biological activity are absent in the provided evidence. Further studies could explore:

  • Crystallographic Analysis : Using programs like SHELXL (widely adopted for small-molecule refinement) to resolve 3D structures and assess iodine’s heavy-atom effects .
  • Pharmacological Screening : Comparing binding affinities or metabolic stability across analogs.

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